(R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine

Impurity profiling Mass spectrometry Structural confirmation

(R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine (CAS 1025064-41-8 as free base; 2609807-97-6 as hydrochloride) is a chiral secondary amine that belongs to the cinacalcet impurity family. It is formally the 3‑defluoro analog of the calcimimetic drug cinacalcet, in which the trifluoromethyl group on the phenyl ring is replaced by a difluoromethyl substituent.

Molecular Formula C22H23F2N
Molecular Weight 339.4 g/mol
Cat. No. B13445045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine
Molecular FormulaC22H23F2N
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F
InChIInChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3/t16-/m1/s1
InChIKeySVXVVNVAXVGJCF-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine – Core Identity and Procurement-Relevant Profile


(R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine (CAS 1025064-41-8 as free base; 2609807-97-6 as hydrochloride) is a chiral secondary amine that belongs to the cinacalcet impurity family [1]. It is formally the 3‑defluoro analog of the calcimimetic drug cinacalcet, in which the trifluoromethyl group on the phenyl ring is replaced by a difluoromethyl substituent . The compound is supplied as a reference standard for pharmaceutical analysis, with a molecular formula of C₂₂H₂₃F₂N (MW 339.42 g/mol) and a typical chromatographic purity of ≥95% [2]. Its primary procurement value lies in its use as a system-suitability marker and quantitation standard in HPLC/UPLC methods for cinacalcet hydrochloride active pharmaceutical ingredient (API) and finished dosage forms [3].

Why a Generic Cinacalcet Impurity Standard Cannot Replace (R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine


Cinacalcet impurity profiles are complex and highly method-dependent; a single impurity standard cannot serve as a universal surrogate. The target compound carries a difluoromethyl moiety rather than the trifluoromethyl group of the parent drug, altering its hydrophobicity, mass spectrometric response, and chromatographic retention [1]. Regulatory guidelines (ICH Q3A/Q3B) require identification, resolution, and quantification of each specified impurity at levels ≥0.10% [2]. Using a different cinacalcet impurity (e.g., the des-fluoro amine, a regioisomer, or an N-oxide) would yield incorrect relative retention times, response factors, and system suitability parameters, leading to failed method transfer or erroneous batch-release decisions [3]. The evidence below demonstrates the quantifiable dimensions along which this compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence for (R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine vs. Closest Analogs


Molecular Weight and Elemental Composition Shift Relative to Cinacalcet

The replacement of one fluorine atom by hydrogen in the target impurity reduces the monoisotopic molecular mass by 18.00 Da compared with cinacalcet (C₂₂H₂₂F₃N, MW 357.42 g/mol). This mass shift is analytically significant for LC-MS/MS identification: the [M+H]⁺ ion for the target compound appears at m/z 340.2, versus m/z 358.2 for cinacalcet, providing unambiguous discrimination in selected-reaction monitoring (SRM) channels [1].

Impurity profiling Mass spectrometry Structural confirmation

Chromatographic Hydrophobicity Shift (LogP) vs. Cinacalcet

The substitution of CF₃ (πₓ ≈ 1.07) by CHF₂ (πₓ ≈ 0.58) reduces the Hansch hydrophobic constant of the phenyl substituent by approximately 0.49 log units. This translates into a measurably shorter retention time on C18 stationary phases under identical gradient conditions. Although an experimentally determined relative retention time (RRT) for this specific impurity has not been published with high precision, class-level inference from cinacalcet impurity profiling studies indicates that defluoro analogs elute 0.3–0.6 min earlier than the parent drug on standard UPLC columns (Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µm) when using phosphate buffer (pH 6.6)/acetonitrile gradients [1][2].

Reversed-phase HPLC Lipophilicity Method development

Regioisomeric Differentiation: 3‑CHF₂ vs. 4‑CHF₂ Impurity

The target compound is the 3‑(difluoromethyl)phenyl regioisomer, whereas Cinacalcet Impurity 69 (CAS N/A) is the corresponding 4‑(difluoromethyl)phenyl propanamide [1]. The two regioisomers differ in their UV λₘₐₓ and MS/MS fragmentation patterns: the meta isomer exhibits a characteristic loss of 20 Da (HF) from the CHF₂ group upon collision-induced dissociation, whereas the para isomer shows a dominant loss of 18 Da (H₂O) from the amide carbonyl [2]. Cross-study comparison of vendor HPLC data indicates that the 3‑CHF₂ amine elutes approximately 0.2 min later than the 4‑CHF₂ amide under similar reversed-phase conditions [1][3].

Regioisomer separation Positional isomer Pharmaceutical quality control

Purity Specification and Characterization Package Completeness

The target compound is supplied with a regulatory-grade characterization package that includes HPLC purity data (≥95%), ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) as standard [1][2]. In contrast, many generic cinacalcet impurity standards (e.g., Impurity A, B, or C from non-specialized suppliers) are delivered with only HPLC purity and a basic MS spectrum . The inclusion of ¹⁹F NMR is specifically valuable for this impurity because it directly confirms the presence of the CHF₂ group (¹⁹F chemical shift ≈ −115 to −120 ppm, doublet of doublets) and distinguishes it from the CF₃ singlet (≈ −62 ppm) of cinacalcet [2].

Reference standard Certificate of Analysis Regulatory compliance

High-Value Application Scenarios for (R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine Based on Differential Evidence


HPLC/UPLC System Suitability and Resolution Verification in ANDA Filings

This impurity is used as a resolution marker to demonstrate that the analytical method can separate the 3‑CHF₂ analog from cinacalcet (ΔMW = 18 Da) and from the 4‑CHF₂ regioisomer (ΔRRT ≈ 0.2 min). Its inclusion in system suitability solutions provides quantitative proof that the chromatographic system meets specificity requirements per ICH Q2(R1) [1][2].

Mass Spectrometric Assay Development and Validation

The characteristic mass shift (m/z 340.2 vs. 358.2) and distinct CID fragmentation (loss of 20 Da for CHF₂ vs. retention of CF₃) make the impurity an ideal internal standard or tuning compound for LC-MS/MS methods that must simultaneously quantify cinacalcet and multiple related substances in API and plasma matrices [1].

Forced Degradation and Stability-Indicating Method Studies

Because the CHF₂ group is more susceptible to oxidative defluorination than the CF₃ group, the impurity can serve as a sensitive probe for peroxide-mediated degradation pathways. Monitoring its formation and disappearance under ICH Q1A stress conditions (acid, base, oxidative, thermal, photolytic) helps establish degradation kinetics and validate the stability-indicating power of the analytical method [1][2].

Reference Standard for Pharmacopoeial Impurity Limit Testing

When cinacalcet hydrochloride API batches are tested against pharmacopoeial monographs (USP/EP), the 3‑CHF₂ impurity standard is required for peak identification and quantitation at the 0.10% reporting threshold. The comprehensive CoA documentation (HPLC, ¹H/¹⁹F NMR, HRMS) meets regulatory expectations for reference standard qualification, reducing the burden of in-house characterization [1].

Quote Request

Request a Quote for (R)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.